molecular formula C16H12Cl2N2O3S2 B2608491 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-85-8

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2608491
M. Wt: 415.3
InChI Key: PWAGIJNEIKLQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as DTT-001, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of benzothiazole derivatives and has been synthesized using a specific method.

Scientific Research Applications

Antimicrobial and Antifungal Agents

Compounds related to N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide have been synthesized with the intention of evaluating their antimicrobial and antifungal capabilities. For instance, novel heterocyclic compounds incorporating a sulfamoyl moiety demonstrated promising results as antimicrobial agents against a variety of bacterial and fungal strains, highlighting their potential in combating infectious diseases (Darwish et al., 2014). Additionally, the synthesis of new thiazolidin-4-one derivatives has explored their potential as antimicrobial agents, indicating a viable path for developing new therapeutics (Baviskar et al., 2013).

Anticancer Activity

The exploration of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide derivatives has extended into the realm of anticancer research. Certain synthesized compounds have demonstrated selective cytotoxicity against cancer cell lines such as A549 human lung adenocarcinoma cells, suggesting their utility as potential anticancer agents (Evren et al., 2019).

Enzyme Inhibition

Some derivatives have been investigated for their inhibitory action on enzymes such as carbonic anhydrase, which plays a pivotal role in various physiological processes. The inhibition of carbonic anhydrase isoforms by these compounds implies potential therapeutic applications in treating diseases like glaucoma, epilepsy, and cancer (Carta et al., 2017).

Anticonvulsant Properties

Research into the anticonvulsant properties of related compounds has yielded promising results. For instance, synthesized derivatives containing a sulfonamide moiety have shown protection against convulsions in preclinical models, indicating their potential as anticonvulsant agents (Farag et al., 2012).

Glutaminase Inhibition

Investigations into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities, have uncovered their role as potent inhibitors of kidney-type glutaminase. This enzyme is crucial for cancer cell metabolism, positioning these compounds as candidates for cancer therapy (Shukla et al., 2012).

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c1-25(22,23)10-4-2-9(3-5-10)8-13(21)19-16-20-14-11(17)6-7-12(18)15(14)24-16/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAGIJNEIKLQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

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